molecular formula C19H21F2NO5S2 B2671317 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine CAS No. 1706161-78-5

1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2671317
CAS No.: 1706161-78-5
M. Wt: 445.5
InChI Key: NNKBTDHWSAOQBU-UHFFFAOYSA-N
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Description

1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound characterized by the presence of both difluorobenzyl and methoxyphenyl sulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,5-difluorobenzyl sulfonyl chloride and 4-methoxyphenyl sulfonyl chloride separately. These intermediates are then reacted with piperidine under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
  • 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)piperidine
  • 1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)morpholine

Uniqueness

1-((2,5-Difluorobenzyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is unique due to the specific combination of difluorobenzyl and methoxyphenyl sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO5S2/c1-27-16-3-5-17(6-4-16)29(25,26)18-8-10-22(11-9-18)28(23,24)13-14-12-15(20)2-7-19(14)21/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKBTDHWSAOQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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